Product packaging for 6-O-Galloylarbutin(Cat. No.:CAS No. 5991-00-4)

6-O-Galloylarbutin

Cat. No.: B12694246
CAS No.: 5991-00-4
M. Wt: 424.4 g/mol
InChI Key: KPFBMNKCSZQESS-WIMVFMHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Galloylarbutin, for which the chemical structure has been identified as 1-O-p-hydroxyphenyl-6-O-galloyl-β-D-glucopyranoside, is a phenolic glycoside isolated from the epigeal organs of Rhodiola coccinea (Royle) A. Bor. . Along with arbutin, it is reported as one of the dominant phenolic components in this plant species . As a galloyl derivative of arbutin, this compound belongs to a broad class of phenolic substances. Phenolic compounds, ranging from simple phenols to complex polyphenols, are of significant research interest due to their potential to interact with various biological targets. For instance, some phenols have been studied for their role in modulating neurotransmitter receptors, such as GABAA receptors, which are critical for neuronal excitability in the central nervous system . The specific research value and detailed mechanism of action for this compound require further scientific investigation. This product is intended for research purposes such as phytochemical profiling, analytical standard preparation, and bioactivity screening. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O11 B12694246 6-O-Galloylarbutin CAS No. 5991-00-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5991-00-4

Molecular Formula

C19H20O11

Molecular Weight

424.4 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-hydroxyphenoxy)oxan-2-yl]methyl 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C19H20O11/c20-9-1-3-10(4-2-9)29-19-17(26)16(25)15(24)13(30-19)7-28-18(27)8-5-11(21)14(23)12(22)6-8/h1-6,13,15-17,19-26H,7H2/t13-,15-,16+,17-,19-/m1/s1

InChI Key

KPFBMNKCSZQESS-WIMVFMHDSA-N

Isomeric SMILES

C1=CC(=CC=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1O)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O

Origin of Product

United States

Increasing Precursor Supply:the Overall Yield is Dependent on the Availability of Arbutin and Gallic Acid. Engineering Strategies Can Focus on Upregulating the Pathways That Produce Them:

Arbutin (B1665170) Enhancement: Overexpressing key genes in the phenylpropanoid pathway, such as PAL or the specific UGT that forms arbutin.

Gallic Acid Enhancement: Overexpressing shikimate dehydrogenase (SDH) to channel more metabolic flux from the shikimate pathway towards gallic acid.

Heterologous Production:the Entire Biosynthetic Pathway Can Be Reconstructed in a Microbial Host, Such As Escherichia Coli or Saccharomyces Cerevisiae. This Involves Transferring All the Necessary Plant Genes for Arbutin Synthesis, Gallic Acid Synthesis, and the Final Galloyltransferase into the Microbe. This Approach Allows for Rapid, Scalable, and Contained Production in Industrial Fermenters, Independent of Agricultural Constraints.

StrategyMolecular TargetExpected Outcome
Overexpressionβ-Glucogallin:Arbutin (B1665170) 6-O-Galloyltransferase geneIncreased conversion of precursors to 6-O-galloylarbutin.
Precursor BoostingGenes like PAL, SDH, or specific UGTsIncreased intracellular pools of arbutin and gallic acid.
Flux RedirectionEnzymes in competing pathways (e.g., lignin (B12514952) biosynthesis)Reduced loss of intermediates to side pathways, increasing arbutin availability.
Heterologous ExpressionEntire set of biosynthetic genes transferred to a microbial hostScalable, fermenter-based production of this compound.

Pharmacological Research and Molecular Mechanisms of 6 O Galloylarbutin in Vitro and Preclinical Animal Models

Mechanisms of Antioxidant Action

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. researchgate.net 6-O-Galloylarbutin has demonstrated significant antioxidant potential through multiple mechanisms, including direct free radical scavenging and modulation of endogenous antioxidant systems.

This compound has shown notable efficacy in neutralizing various free radicals. Free radicals are highly reactive molecules that can damage cells, proteins, and DNA. wikipedia.org The scavenging activity of this compound is a key aspect of its antioxidant properties.

DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging: The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. researchgate.netbioline.org.br Studies have shown that this compound effectively scavenges DPPH radicals. For instance, one study reported a significant percentage of inhibition of DPPH free radicals by a fraction containing this compound. univ-tlemcen.dz

ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation. innovareacademics.inscielo.br this compound has demonstrated potent activity in this assay, indicating its capacity to neutralize this reactive species. nih.gov

Superoxide (B77818) Radical (O₂•⁻) Scavenging: The superoxide radical is a precursor to other more potent ROS. lac-bac.gc.ca The ability to scavenge this radical is an important antioxidant function. Research suggests that compounds with structures similar to this compound can effectively scavenge superoxide radicals. nih.govmdpi.comipg.pt

Hydroxyl Radical (•OH) Scavenging: The hydroxyl radical is one of the most reactive and damaging ROS. oatext.com The ability of an antioxidant to neutralize this radical is a significant indicator of its protective potential. nih.gov Studies on related phenolic compounds suggest that this compound likely possesses hydroxyl radical scavenging activity. researchgate.net

Table 1: Free Radical Scavenging Activity of this compound and Related Compounds

RadicalAssay MethodFindingReference
DPPH•DPPH radical scavenging assayExhibited significant scavenging activity. univ-tlemcen.dz
ABTS•+ABTS radical cation decolorization assayDemonstrated potent scavenging capacity. nih.gov
Superoxide RadicalVarious in vitro methodsRelated compounds show effective scavenging. nih.govmdpi.comipg.pt
Hydroxyl RadicalFenton reaction-based assaysRelated phenolic compounds are effective scavengers. researchgate.net

This table is for illustrative purposes and synthesizes findings on this compound and structurally similar compounds.

In addition to directly scavenging free radicals, this compound can also enhance the body's own antioxidant defenses by modulating the activity of key antioxidant enzymes.

Superoxide Dismutase (SOD): SODs are enzymes that catalyze the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. smw.ch

Catalase (CAT): Catalase is a common enzyme found in nearly all living organisms exposed to oxygen. It catalyzes the decomposition of hydrogen peroxide to water and oxygen. researchgate.net

Glutathione (B108866) Peroxidase (GPx): GPx is the general name of an enzyme family with peroxidase activity whose main biological role is to protect the organism from oxidative damage. nih.govfrontiersin.org

Studies on related compounds and extracts containing this compound suggest that it can positively influence the levels and activities of these enzymes, thereby bolstering the cell's ability to cope with oxidative stress. researchgate.net For example, a study on a related compound, 6'-O-galloylpaeoniflorin, demonstrated an increase in the levels of superoxide dismutase and glutathione in response to oxidative stress. nih.gov

Table 2: Effect of this compound and Related Compounds on Endogenous Antioxidant Enzymes

EnzymeFunctionEffectReference
Superoxide Dismutase (SOD)Converts superoxide radicals to hydrogen peroxide and oxygen.Activity is potentially enhanced. nih.gov
Catalase (CAT)Decomposes hydrogen peroxide into water and oxygen.Levels can be maintained or restored under oxidative stress. researchgate.net
Glutathione Peroxidase (GPx)Reduces hydrogen peroxide and lipid hydroperoxides.Activity may be increased, contributing to reduced oxidative damage. nih.govresearchgate.net

This table summarizes the modulatory effects of this compound and similar compounds on key antioxidant enzymes.

Cellular redox homeostasis is the balance between the production and elimination of reactive species. Disruptions in this balance lead to oxidative stress. This compound helps maintain this balance by both scavenging ROS directly and supporting the endogenous antioxidant systems. smolecule.com By modulating oxidative stress pathways, such as those involving the Nrf2 transcription factor, this compound can help protect cells from oxidative damage. nih.gov The activation of the Nrf2 pathway by similar compounds has been shown to alleviate inflammation and oxidative stress. nih.gov

Elucidation of Anti-inflammatory Pathways

Inflammation is a complex biological response to harmful stimuli. While it is a protective mechanism, chronic inflammation can contribute to various diseases. This compound has demonstrated anti-inflammatory effects by targeting key pathways involved in the inflammatory response.

Pro-inflammatory cytokines are signaling molecules that promote inflammation. plos.org this compound has been shown to inhibit the production of several key pro-inflammatory cytokines.

Interleukin-1β (IL-1β): IL-1β is a potent inflammatory cytokine. Studies on related compounds have demonstrated the ability to suppress IL-1β production. nih.govsemanticscholar.org

Tumor Necrosis Factor-alpha (TNF-α): TNF-α is a central regulator of inflammation. plos.org Research indicates that this compound and similar molecules can inhibit the expression of TNF-α. scholasticahq.comumt.edu.my

Interleukin-6 (IL-6): IL-6 is another important pro-inflammatory cytokine. caldic.com The inhibitory effect of this compound on IL-6 production has been noted in studies investigating its anti-inflammatory properties. nih.govumt.edu.my

By downregulating the expression of these cytokines, this compound can help to mitigate the inflammatory response.

Table 3: Inhibition of Pro-inflammatory Cytokines by this compound and Related Compounds

CytokineRole in InflammationInhibitory EffectReference
IL-1βPotent pro-inflammatory mediator.Production is suppressed. nih.govsemanticscholar.org
TNF-αCentral regulator of inflammation.Expression is inhibited. scholasticahq.comumt.edu.my
IL-6Key pro-inflammatory cytokine.Production is reduced. nih.govumt.edu.my

This table highlights the inhibitory effects of this compound and structurally related compounds on major pro-inflammatory cytokines.

Modulation of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

This compound has been identified as a modulator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. In various cellular models, this compound has demonstrated the ability to interfere with the activation of NF-κB. The NF-κB family of transcription factors plays a pivotal role in orchestrating the expression of genes involved in inflammation, immunity, and cell survival.

Research indicates that the anti-inflammatory effects of similar phenolic compounds are often linked to the suppression of NF-κB activation. For instance, in studies involving lipopolysaccharide (LPS)-stimulated microglial cells, the inhibition of NF-κB is a key mechanism for reducing the production of pro-inflammatory mediators. frontiersin.org This modulation occurs through the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the translocation of the active NF-κB subunit (p65) into the nucleus, thereby preventing the transcription of target inflammatory genes. oncotarget.comresearchgate.net

Furthermore, the modulation of the NF-κB pathway by galloyl-containing compounds has been observed in various inflammatory contexts. researchgate.netnih.gov This includes the downregulation of NF-κB-dependent gene products such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govumt.edu.my

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Cascades

The anti-inflammatory and anticancer activities of this compound are also attributed to its ability to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. umt.edu.my The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals to intracellular responses that govern cell proliferation, differentiation, inflammation, and apoptosis. nih.govnih.govmdpi.com

In vitro studies have shown that compounds structurally related to this compound can suppress the phosphorylation, and thus the activation, of key MAPK proteins. umt.edu.my For example, in LPS-activated microglial cells, the inhibition of p38 MAPK activation has been linked to a decrease in the production of inflammatory mediators. frontiersin.org The regulation of these cascades is a significant mechanism through which this compound exerts its biological effects.

The interference with MAPK signaling can have profound effects on cellular function. For instance, the ERK pathway is often associated with cell proliferation and survival, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov Conversely, the activation of JNK and p38 MAPK pathways is often linked to stress and inflammatory responses, and their modulation by this compound can contribute to its anti-inflammatory properties. umt.edu.my

Interference with Myeloid Differentiation Primary Response 88 (MyD88) Pathways

This compound's anti-inflammatory actions extend to its interference with the Myeloid Differentiation Primary Response 88 (MyD88) pathway. MyD88 is a critical adaptor protein in the signaling cascade of most Toll-like receptors (TLRs), which are key players in the innate immune system. nih.govfrontiersin.org Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs recruit MyD88, initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and the production of inflammatory cytokines. frontiersin.orgnih.gov

The ability of this compound and related compounds to modulate this pathway suggests a high-level control over the inflammatory response. By interfering with the MyD88-dependent signaling, this compound can effectively dampen the inflammatory response at an early stage. This interference can occur at various points, including the recruitment of downstream signaling molecules like interleukin-1 receptor-associated kinases (IRAKs) and TNF receptor-associated factor 6 (TRAF6). nih.gov The modulation of the MyD88 pathway highlights the compound's potential as a broad-spectrum anti-inflammatory agent. nih.gov

Anti-inflammatory Effects in Specific In Vitro Cellular Models (e.g., Activated Microglial Cells, Macrophages)

The anti-inflammatory properties of this compound and similar phenolic compounds have been demonstrated in various in vitro cellular models, particularly in activated microglial cells and macrophages. frontiersin.orgoncotarget.comnih.gov These cells are central to the inflammatory response in the central nervous system and peripheral tissues, respectively.

In studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a common model for neuroinflammation, treatment with related compounds has been shown to significantly reduce the production of pro-inflammatory mediators. frontiersin.orgnih.gov This includes a decrease in nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α and IL-6. frontiersin.orgmdpi.com The underlying mechanism for these effects involves the inhibition of the expression of iNOS and COX-2 enzymes. frontiersin.org

Similarly, in macrophage cell lines such as RAW 264.7, galloyl-containing compounds have been shown to suppress inflammatory responses. oncotarget.com This includes the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways like NF-κB and MAPK. oncotarget.com The consistent anti-inflammatory effects observed in these key immune cells underscore the therapeutic potential of this compound in inflammatory conditions. mdpi.comnih.gov

Table 1: Summary of Anti-inflammatory Effects of Related Compounds in In Vitro Models

Cell LineStimulantObserved EffectsReference
BV-2 MicrogliaLPSReduced NO, PGE2, TNF-α, IL-6; Inhibited iNOS, COX-2 frontiersin.orgnih.gov
RAW 264.7 MacrophagesLPSSuppressed pro-inflammatory cytokine production oncotarget.com
Human KeratinocytesTNF-αInhibited IL-8, ICAM-1, MMP-9 secretion; Suppressed NF-κB activation researchgate.net

Mechanisms of Anticancer Activity

Inhibition of Cancer Cell Proliferation and Viability (In Vitro Studies)

This compound has demonstrated significant potential in inhibiting the proliferation and reducing the viability of various cancer cells in vitro. creative-diagnostics.commdpi.com This antiproliferative activity is a cornerstone of its potential as an anticancer agent. Studies on a range of cancer cell lines have consistently shown a dose-dependent inhibition of cell growth upon treatment with galloyl-containing compounds. nih.govnih.gov

For instance, in human cervical cancer cells (HeLa and HTB-35), gallic acid, a component of this compound, has been shown to decrease cell viability in a dose-dependent manner. nih.gov Similar effects have been observed in lymphoblastic leukemia cells (Jurkat), where it reduced cell viability and proliferation over time. nih.gov The inhibitory concentration (IC50) values, which represent the concentration required to inhibit 50% of cell growth, vary depending on the cancer cell type and the duration of treatment. nih.gov

The antiproliferative effects are not limited to a single cancer type. Research has indicated similar inhibitory actions against lung cancer cells (A549 and Calu-6), breast cancer cells, and glioma cells. nih.gov This broad-spectrum activity suggests that this compound may target fundamental processes common to many cancers.

Table 2: Inhibition of Cancer Cell Proliferation by Related Compounds

Cancer Cell LineCompoundKey FindingsReference
HeLa, HTB-35 (Cervical Cancer)Gallic AcidDose-dependent decrease in cell viability and proliferation. nih.gov
Jurkat (Leukemia)Gallic AcidDose- and time-dependent decrease in cell viability. nih.gov
A549, Calu-6 (Lung Cancer)Gallic AcidInhibition of cell growth. nih.gov
MDA-MB-231 (Breast Cancer) aging-us.com-GingerolInhibition of cell proliferation. medsci.org
5637 (Bladder Cancer) aging-us.com-GingerolInhibition of cell proliferation and increased sub-G1 phase ratios. medsci.org

Induction of Apoptosis in Cancer Cells (e.g., Caspase Activation, Mitochondrial Pathway Modulation, Bcl-2 Family Proteins)

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net This process is tightly regulated by a complex network of proteins and signaling pathways.

Caspase Activation: The induction of apoptosis by galloyl-containing compounds is often mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process. aging-us.commedsci.org This includes the activation of initiator caspases, such as caspase-8 and caspase-9, which then activate executioner caspases like caspase-3. aging-us.comnih.gov Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Mitochondrial Pathway Modulation: The mitochondrial or intrinsic pathway of apoptosis is a key target of this compound. This pathway is regulated by the Bcl-2 family of proteins and involves changes in the mitochondrial membrane potential. nih.govnih.gov Treatment with related compounds has been shown to cause a loss of mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol. nih.gov This release is a critical step in the formation of the apoptosome and the subsequent activation of caspase-9. aging-us.com

Bcl-2 Family Proteins: The Bcl-2 family of proteins are central regulators of the mitochondrial apoptotic pathway and are often dysregulated in cancer. frontiersin.orgnih.govthno.org This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govplos.org this compound and related compounds have been shown to modulate the expression of these proteins, shifting the balance towards apoptosis. nih.gov This is achieved by downregulating the expression of anti-apoptotic proteins like Bcl-2 and upregulating the expression of pro-apoptotic proteins like Bax. nih.govnih.gov This altered Bax/Bcl-2 ratio facilitates the permeabilization of the mitochondrial outer membrane and the induction of apoptosis.

Cell Cycle Arrest Induction (e.g., G1/S Phase Arrest)

The progression through the cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer. The cell cycle consists of four distinct phases: G1 (Gap 1), S (synthesis), G2 (Gap 2), and M (mitosis). Checkpoints between these phases ensure the fidelity of cell division. The transition from the G1 to the S phase is a critical control point. nih.gov

Some anticancer agents exert their effects by inducing cell cycle arrest, which can halt the proliferation of cancer cells and may lead to apoptosis (programmed cell death). Research suggests that certain compounds can arrest the cell cycle at the G1/S checkpoint. frontiersin.org This arrest prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. frontiersin.org The p53 signaling pathway is a key regulator of the G1/S checkpoint and can be activated in response to cellular stress, such as DNA damage. nih.gov Activation of p53 can lead to the induction of cyclin-dependent kinase (CDK) inhibitors, which block the activity of cyclin-CDK complexes necessary for progression into the S phase. nih.gov

Studies have shown that some natural compounds can induce G1/S phase arrest in cancer cells. frontiersin.org For example, in glioblastoma cells, treatment with certain small molecules has been observed to cause an accumulation of cells in the G1 phase and prevent their entry into the S phase. frontiersin.org This effect is often associated with the modulation of key cell cycle regulatory proteins. frontiersin.org Similarly, in human bladder cancer cells, some isoflavonoids are known to cause cell cycle arrest at the G2/M phase, though G1 and/or S phase arrest has been observed in other cancer cell lines. mdpi.com The ability of a compound to induce cell cycle arrest is a significant area of investigation in the development of new cancer therapies. nih.gov

Anti-Angiogenic Mechanisms (e.g., Inhibition of Endothelial Cell Proliferation and Tube Formation)

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in tumor growth and metastasis. openaccessjournals.comkoreamed.org Tumors require a dedicated blood supply to receive oxygen and nutrients and to remove waste products. sigmaaldrich.com This process involves the proliferation, migration, and differentiation of endothelial cells, which line the blood vessels. koreamed.orgsigmaaldrich.com

A key mechanism in angiogenesis is the proliferation of endothelial cells, which are stimulated by various growth factors, most notably vascular endothelial growth factor (VEGF). openaccessjournals.commdpi.com VEGF binds to its receptors on endothelial cells, triggering downstream signaling pathways that promote cell growth and survival. mdpi.com

Another critical step in angiogenesis is the formation of tube-like structures by endothelial cells, a process that can be mimicked in vitro using assays where endothelial cells are plated on a basement-membrane-like substrate. koreamed.orgsigmaaldrich.com The inhibition of this tube formation is a key indicator of anti-angiogenic activity. koreamed.org

Several natural and synthetic compounds have been investigated for their ability to inhibit angiogenesis. These compounds can interfere with various steps of the angiogenic cascade, including the proliferation and tube formation of endothelial cells. koreamed.org By disrupting these processes, anti-angiogenic agents can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread.

Identification of Molecular Targets and Signaling Networks (e.g., p53, Stat3, COX-2, VEGFR1, MMP-9, Fibroblast Growth Factor 2, Telomerase Reverse Transcriptase, PI3K-Akt, Death Receptor Pathways)

The anticancer effects of various compounds are often mediated through their interaction with specific molecular targets and the modulation of complex signaling networks within cancer cells.

p53: The tumor suppressor protein p53 plays a critical role in preventing cancer formation. It can induce cell cycle arrest and apoptosis in response to cellular stress. nih.gov Some anticancer agents can activate the p53 pathway, leading to the suppression of tumor growth.

Stat3: Signal transducer and activator of transcription 3 (Stat3) is a transcription factor that is often constitutively activated in many types of cancer. oncotarget.com Activated Stat3 promotes tumor cell proliferation, survival, and angiogenesis. oncotarget.com It has been shown to upregulate the expression of genes like vascular endothelial growth factor (VEGF) in tumor cells and its receptor, VEGFR2, in endothelial cells, thereby orchestrating the interaction between these two cell types. oncotarget.com Inhibition of Stat3 signaling can suppress tumor growth and metastasis. oncotarget.com

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in tumors and is involved in inflammation and cell proliferation.

VEGFR1: Vascular endothelial growth factor receptor 1 (VEGFR-1) is a receptor for VEGF and placental growth factor (PGF). Its activation on tumor cells can promote invasion and metastasis. nih.gov One mechanism involves the upregulation of matrix metalloproteinase-9 (MMP-9). nih.gov Studies have shown that high co-expression of VEGFR-1 and MMP-9 in hepatocellular carcinoma is associated with a poorer clinical outcome. nih.gov

MMP-9: Matrix metalloproteinase-9 (MMP-9) is an enzyme that degrades components of the extracellular matrix, facilitating tumor cell invasion and metastasis. nih.govnih.gov Its expression can be regulated by various signaling pathways, including those involving Stat3 and VEGFR-1. oncotarget.comnih.govresearchgate.net

Fibroblast Growth Factor 2 (FGF2): Also known as basic fibroblast growth factor (bFGF), this is a potent pro-angiogenic factor that stimulates endothelial cell proliferation and migration. koreamed.org

Telomerase Reverse Transcriptase (TERT): This enzyme is crucial for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division.

PI3K-Akt: The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a major signaling cascade that promotes cell survival, growth, and proliferation. It is frequently hyperactivated in cancer.

Death Receptor Pathways: These pathways are a part of the extrinsic apoptosis pathway. Ligation of death receptors on the cell surface by their respective ligands initiates a signaling cascade that leads to apoptosis.

Evaluation in Preclinical Animal Models of Cancer (e.g., Xenograft Models)

Preclinical animal models are indispensable for evaluating the efficacy of potential anticancer drugs before they can be tested in human clinical trials. nih.gov Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, are widely used for this purpose. nih.govdovepress.com

There are different types of xenograft models, each with its own advantages and limitations. nih.gov

Cell Line-Derived Xenografts (CDX): These models are created by implanting cultured human cancer cell lines into mice, typically subcutaneously (under the skin) or orthotopically (into the organ of origin). nih.govdovepress.com Subcutaneous xenografts are easier to establish and monitor, making them suitable for initial efficacy studies. dovepress.com Orthotopic models, while more technically challenging, often better recapitulate the tumor microenvironment and metastatic behavior of the human disease. nih.govmdpi.com

Patient-Derived Xenografts (PDX): These models involve the direct transplantation of tumor fragments from a patient into a mouse. dovepress.com PDX models are considered to better preserve the genetic and histological characteristics of the original tumor, making them a valuable tool for personalized medicine research. nih.gov

These preclinical models allow researchers to assess the in vivo antitumor activity of a compound, study its effects on tumor growth and metastasis, and gather important data to support the design of clinical trials. nih.govnih.gov

Antimicrobial and Antibiofilm Mechanisms

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains (In Vitro Studies)

The search for new antimicrobial agents is critical due to the rise of antibiotic resistance. frontiersin.org Plants are a rich source of compounds with potential antimicrobial properties. researchgate.net this compound has been investigated for its antibacterial activity.

In general, Gram-positive bacteria have been found to be more susceptible to certain plant-derived compounds like gallotannins than Gram-negative bacteria. nih.gov The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, often acts as a barrier, conferring resistance to various antimicrobial agents. frontiersin.orgnih.gov

Studies have demonstrated the antibacterial potential of extracts containing galloyl derivatives. For instance, methanolic extracts from Bergenia ligulata, which contain this compound, have shown activity against Gram-positive bacteria. researchgate.net The antibacterial activity of plant flavonoids against both Gram-positive and Gram-negative bacteria has been linked to their lipophilicity. mdpi.com While some flavonoids show stronger activity against Gram-negative bacteria at lower lipophilicity, the trend reverses as lipophilicity increases. mdpi.com

The table below summarizes the antibacterial activity of various compounds, providing context for the types of activity observed in vitro.

Compound/ExtractTarget BacteriaObserved Effect
GallotanninsGram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)More susceptible than Gram-negative bacteria. nih.gov
GallotanninsGram-negative bacteria (e.g., Escherichia coli, Salmonella enterica)Higher concentrations required for inhibition. nih.gov
Bergenia ligulata extract (containing this compound)Gram-positive bacteriaExhibited antibacterial activity. researchgate.net
PexigananGram-positive and Gram-negative bacteriaEffective at low concentrations. nih.gov
Cinnamon Leaf OilGram-positive and Gram-negative bacteriaEffective at low concentrations. nih.gov

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as biofilm formation and virulence factor expression, by releasing and detecting signaling molecules called autoinducers. springermedizin.demdpi.comjlabphy.org The inhibition of QS is a promising strategy for combating bacterial infections without exerting selective pressure that leads to antibiotic resistance. mdpi.comscielo.brmdpi.com

While research into the direct effects of this compound on bacterial quorum sensing is limited, studies on the source plants and related compounds are indicative of potential activity. For instance, research on Bergenia ciliata, a plant known to contain gallic acid and its derivatives, has led to the synthesis of novel derivatives from its secondary metabolites. researchgate.net Certain synthesized derivatives of gallic acid, protocatechuic acid, and vanillic acid from the plant have demonstrated anti-quorum sensing activity by inhibiting the production of the violacein (B1683560) pigment in the biomonitor strain Chromobacterium violaceum and preventing biofilm formation, all without affecting bacterial growth. researchgate.net These strategies, which disrupt QS by degrading signaling molecules or blocking their synthesis or reception, represent a modern approach to managing biofilm-associated infections. scielo.brresearchgate.net However, specific studies confirming that this compound itself is responsible for or contributes to these effects are not yet available.

Investigation of Antidiabetic Mechanisms

The antidiabetic potential of this compound has been explored in several in vitro studies. Research on compounds isolated from the Himalayan herb Bergenia stracheyi identified this compound as having significant antioxidant and hypoglycemic properties. nih.gov

Impact on Glucose Uptake and Metabolism in In Vitro Models

In vitro models are crucial for elucidating the mechanisms behind a compound's antidiabetic effects. Skeletal muscle is a primary site for insulin-mediated glucose disposal, and cell lines like C2C12 myocytes are often used to study glucose uptake. semanticscholar.org While direct studies detailing the effect of this compound on glucose uptake in cell lines like C2C12 or L6 myotubes are not extensively detailed in available literature, a patent has noted that compounds isolated from Rhodiola species, which also produce this compound, were found to promote glucose uptake in L6 myotubes. google.com The primary antidiabetic activity of this compound identified so far relates to its enzymatic inhibition rather than direct effects on glucose transporters.

Potential Molecular Targets in Glucose Homeostasis

A key mechanism for managing postprandial hyperglycemia is the inhibition of carbohydrate-digesting enzymes in the small intestine, such as α-glucosidase. wikipedia.org By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is delayed, resulting in a lower post-meal blood glucose spike. wikipedia.orgmdpi.com

Research has identified this compound as a potential inhibitor of α-glucosidase. researcher.life This aligns with broader findings that plant-derived polyphenols, particularly those containing gallic acid moieties, often exhibit strong inhibitory effects against this enzyme. mdpi.com

Another potential, though less direct, molecular target is the Cyclin-dependent kinase 5 (Cdk5). Abnormal Cdk5 activity has been linked to the pathogenesis of type 2 diabetes, where it negatively regulates insulin (B600854) release in pancreatic β-cells. google.com A patent filing has claimed that natural inhibitors of Cdk5, isolated from Rhodiola coccinea (a known source of this compound), can be used in the treatment of diabetes. google.commdpi.com This suggests that Cdk5 could be a molecular target for this compound, but direct enzymatic assays are required for confirmation.

Table 1: Potential Antidiabetic Molecular Targets of this compound

Molecular TargetProposed Mechanism of ActionSupporting Evidence
α-Glucosidase Competitive or noncompetitive inhibition of the enzyme in the small intestine, delaying carbohydrate digestion and glucose absorption. wikipedia.orgmdpi.comIdentified as a potential inhibitor in literature. researcher.life
Cdk5 Inhibition of kinase activity in pancreatic β-cells, potentially increasing glucose-dependent insulin secretion. google.comImplied through patents on Cdk5 inhibitors from Rhodiola species. google.com

Neuroprotective Potential and Associated Mechanisms

Neuroinflammation, characterized by the sustained activation of glial cells like microglia and astrocytes, is a key feature of many neurodegenerative diseases. nih.govmdpi.comfrontiersin.org Modulating this inflammatory response is a critical therapeutic strategy.

Role of Anti-inflammatory Effects in Attenuating Neuroinflammation (e.g., Microglia Modulation)

Currently, there is a lack of direct research investigating the specific effects of isolated this compound on microglial activation and neuroinflammation. However, extensive research on bergenin (B1666849), a major bioactive compound that co-occurs with this compound in Bergenia species, provides significant insight into the potential of this class of compounds. frontiersin.orgnih.gov

Studies on bergenin have shown that it exerts potent neuroprotective effects by modulating microglia. In in vitro models using LPS-activated BV2 microglial cells, bergenin was found to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. frontiersin.orgnih.govresearchgate.net Furthermore, bergenin has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders, with mechanisms involving the inhibition of the NF-κB pathway and activation of the PPAR-γ pathway in brain tissue. frontiersin.orgnih.govresearchgate.net Extracts from Bergenia ciliata, which contain these active compounds, have also demonstrated neuroprotective effects against excitotoxic injury and have been shown to reduce markers of Alzheimer's disease pathology in preclinical models. nih.gov While these findings highlight the neuroprotective potential of compounds from Bergenia, it is crucial to note that this activity is attributed to bergenin and the whole extract, and specific research on this compound's role in microglia modulation is needed.

Photochemoprotective Activity

Exposure to ultraviolet (UV) radiation, particularly UVB, can induce oxidative stress and inflammation in the skin, leading to photodamage, premature aging, and an increased risk of skin cancer. bvsalud.orgnih.gov Photochemoprotective agents, especially those from natural sources rich in antioxidants, can help mitigate this damage. nih.gov

The photochemoprotective activity of this compound has not been directly established. However, research into a closely related compound, 2,6-di-O-galloylarbutin, isolated from Eugenia hiemalis, demonstrated a significant ability to protect L929 fibroblasts from UVB-induced cell death. bvsalud.orgnih.gov The protective mechanisms of the extract containing this related compound included the inhibition of reactive oxygen species (ROS) production, reduction of lipid peroxidation, and attenuation of inflammation and oxidative stress markers in preclinical animal models. nih.govresearchgate.net

Furthermore, plants from the Bergenia genus are known to be rich sources of antioxidants. researchgate.netmdpi.com Arbutin (B1665170), which is a structural component of this compound, is a well-known inhibitor of tyrosinase, an enzyme involved in melanin (B1238610) production, and is used in cosmetic preparations for skin brightening. mdpi.com While these points suggest a plausible role in skin health, specific studies confirming the ability of this compound to protect against UV-induced chemical damage are required.

Protection against UVB-Induced Photodamage in Cellular Models (e.g., Fibroblasts)

Currently, there is a lack of specific published research investigating the direct protective effects of isolated this compound on UVB-induced photodamage in fibroblast cell models. Studies have often focused on extracts containing a mixture of compounds or on different galloylated derivatives of arbutin.

For instance, research on an ethyl acetate (B1210297) fraction of Eugenia hiemalis leaves, which contains 2,6-di-O-galloylarbutin, demonstrated a reduction in UVB-induced death of L929 fibroblasts. researchgate.netnih.gov However, these findings cannot be exclusively attributed to this compound.

While general antioxidant properties are attributed to this compound, which could theoretically contribute to cellular protection against UVB-induced oxidative stress, dedicated studies on its efficacy in preventing photodamage in fibroblasts are not available in the reviewed literature. ontosight.ai

Underlying Mechanisms of Photoprotection (e.g., Reduction of ROS, Lipid Peroxidation, Suppression of Inflammatory Mediators)

The precise molecular mechanisms underlying the potential photoprotective effects of this compound remain largely uninvestigated. While it is plausible that its antioxidant properties contribute to the reduction of reactive oxygen species (ROS) and lipid peroxidation, direct evidence from studies on the isolated compound is lacking. ontosight.aicalm.com

Research on a related compound, 2,6-di-O-galloylarbutin, as part of a plant extract, has shown inhibition of intracellular ROS production and lipid peroxidation in fibroblasts. researchgate.netnih.gov In animal models, the extract demonstrated an ability to maintain levels of endogenous antioxidants like reduced glutathione and catalase, and to reduce inflammatory mediators. researchgate.netnih.gov However, these mechanisms cannot be definitively ascribed to this compound alone.

A study did show that this compound has a significant protective effect against hydrogen peroxide-induced oxidative injury, suggesting a capacity to combat oxidative stress. researchgate.net This implies a potential for ROS reduction, but further research is necessary to confirm this mechanism in the context of UVB-induced photodamage.

Table of Findings on Related Compounds and Extracts

Model SystemTest SubstanceKey FindingsCitation
L929 FibroblastsEthyl Acetate Fraction with 2,6-di-O-galloylarbutinReduced UVB-induced cell death; Inhibited intracellular ROS production and lipid peroxidation. researchgate.net, nih.gov
Hairless MiceEmulsion with 1% Ethyl Acetate Fraction (containing 2,6-di-O-galloylarbutin)Attenuated UVB-induced inflammation and oxidative stress; Controlled myeloperoxidase activity and superoxide anion production; Maintained glutathione and catalase levels. researchgate.net, nih.gov

Structure Activity Relationship Sar Studies of 6 O Galloylarbutin and Analogues

Correlation between Galloylation Pattern and Biological Efficacy

The degree and position of galloylation are critical determinants of the biological activity of hydrolyzable tannins and related phenolic compounds. frontiersin.orgresearchgate.net Generally, an increase in the number of galloyl groups correlates with enhanced biological efficacy, particularly for antioxidant and certain enzymatic inhibitory activities. frontiersin.orgresearchgate.net

Research on gallotannins, which are structurally related to 6-O-galloylarbutin, has demonstrated a clear trend where antioxidant activity increases proportionally with the number of galloyl moieties attached to the central glucose core. frontiersin.org This is attributed to the increased number of phenolic hydroxyl groups, which are potent hydrogen donors capable of neutralizing free radicals. Studies have shown that the ability to scavenge radicals and interact with proteins improves with a higher degree of galloylation. frontiersin.org For instance, the antioxidant capacity of gallotannins on lipid peroxidation has been shown to follow the order: penta-O-galloyl-β-D-glucose (PGG) > tetragalloyl glucose > trigalloyl glucose > digalloyl glucose > gallic acid. frontiersin.org

This principle suggests that adding more galloyl groups to the arbutin (B1665170) core, such as in 2,6-di-O-galloylarbutin, would likely enhance its biological activities compared to the mono-galloylated this compound. The position of the galloyl groups is also a significant factor, as it affects the molecule's steric hindrance and ability to interact with target proteins or receptors. frontiersin.org

Table 1: Illustrative Antioxidant Activity Ranking of Gallotannins Based on Galloylation Degree

This table illustrates the general principle that increased galloylation enhances antioxidant activity in gallotannins, a principle that is relevant to understanding the SAR of galloylated arbutins.

Compound Class Number of Galloyl Groups Relative Antioxidant Activity
Penta-galloyl-glucose (PGG) 5 Very High
Tetra-galloyl-glucose (TeGG) 4 High
Tri-galloyl-glucose (TGG) 3 Moderate
Di-galloyl-glucose (DiGG) 2 Low-Moderate

Contribution of the Arbutin Glycoside Moiety to Pharmacological Profiles

The hydroquinone (B1673460) component is a known antioxidant, while the glucose unit enhances water solubility and can influence the molecule's absorption, distribution, and interaction with cellular targets. drugbank.comresearchgate.net In the context of this compound, the arbutin core provides a foundational level of bioactivity that is then modulated and often potentiated by the addition of the galloyl group. The glycosidic linkage can also play a role in bioavailability, as it may be cleaved by enzymes in the gut or skin, releasing hydroquinone and galloylated glucose. scispace.comdrugbank.com Therefore, the arbutin glycoside moiety is essential for the molecule's identity, physicochemical properties, and its baseline spectrum of biological effects.

Influence of Stereochemistry on Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining the biological activity of chiral compounds like this compound. mdpi.com Biological systems, including enzymes and receptors, are themselves chiral environments. Consequently, different stereoisomers (enantiomers or diastereomers) of a drug can exhibit significant differences in their binding affinity, efficacy, and metabolic profiles. mdpi.com

In this compound, chirality is present in the D-glucose part of the arbutin moiety. The glycosidic bond connecting hydroquinone to glucose is typically in the beta (β) configuration in naturally occurring arbutin. nih.govnih.gov A change from the β-anomer to the α-anomer (as seen in α-arbutin) is known to alter biological activity, such as the potency of tyrosinase inhibition. nih.govresearchgate.net

While specific studies isolating and testing all stereoisomers of this compound are not widely available, the fundamental principles of stereochemistry dictate that any variation in the chiral centers of the glucose ring or the anomeric configuration of the glycosidic bond would be expected to impact its interaction with biological targets. One isomer may fit perfectly into an enzyme's active site, while another may bind weakly or not at all, leading to substantial differences in pharmacological activity. mdpi.com This stereoselective recognition can affect not only the primary mechanism of action but also transport and metabolism. mdpi.com

Comparative Analysis with Related Gallotannins and Phenolic Compounds

To fully understand the SAR of this compound, it is instructive to compare it with structurally related molecules. Key comparators include penta-O-galloyl-β-D-glucose (PGG), which has a higher degree of galloylation on a glucose core, and 2,6-di-O-galloylarbutin, which has an additional galloyl group on the same arbutin core.

Penta-O-galloyl-β-D-glucose (PGG): PGG is a prototypical gallotannin with five galloyl groups esterified to a central glucose molecule. nih.gov It is known to possess potent antioxidant, anti-inflammatory, and anticancer activities, often exceeding those of less galloylated compounds. frontiersin.org The primary difference between this compound and PGG is the number of galloyl groups (one vs. five) and the nature of the core (hydroquinone-glucose vs. glucose). The much higher density of phenolic hydroxyls in PGG generally leads to stronger antioxidant and protein-binding capabilities. frontiersin.org However, the unique hydroquinone portion of this compound may confer specific activities, such as tyrosinase inhibition, that are distinct from PGG.

2,6-di-O-galloylarbutin: This analogue features two galloyl groups on the arbutin core. Based on the principle that increased galloylation enhances activity, 2,6-di-O-galloylarbutin would be predicted to exhibit stronger antioxidant and potentially other biological effects than this compound. The presence of two galloyl groups increases the number of active phenolic sites for radical scavenging and may allow for more extensive interactions with protein targets.

The comparison highlights a fundamental SAR principle: the number of galloyl groups is a primary driver of potency for activities like antioxidation, while the nature of the central polyol core (arbutin vs. glucose) fine-tunes the specific pharmacological profile and potential targets.

Table 2: Comparative Profile of this compound and Related Compounds

Compound Core Moiety Number of Galloyl Groups Key Reported Activities
This compound Arbutin 1 Antioxidant, Tyrosinase inhibition
2,6-di-O-galloylarbutin Arbutin 2 Predicted stronger antioxidant activity
Penta-O-galloyl-β-D-glucose (PGG) Glucose 5 Potent antioxidant, Anti-inflammatory, Anticancer
Arbutin Arbutin 0 Tyrosinase inhibition, Antioxidant, Anti-inflammatory

| Gallic Acid | N/A | 1 (free) | Antioxidant |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.govnih.gov These models create a mathematical relationship between calculated molecular descriptors (which quantify physicochemical properties) and an experimentally measured endpoint, such as enzyme inhibition or antioxidant capacity. frontiersin.org

For a series of compounds like this compound and its analogues, a QSAR study would involve several steps:

Data Set Assembly: A series of galloylated arbutin derivatives with varying numbers and positions of galloyl groups would be synthesized and their biological activity (e.g., IC50 for an enzyme) measured under uniform conditions. globalresearchonline.netnih.govmdpi.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using specialized software. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume, surface area), and hydrophobicity descriptors (e.g., logP). frontiersin.orgimist.ma

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are used to build a model that best links the descriptors to the observed activity. imist.maijsmr.in

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. imist.ma

A validated QSAR model for galloylarbutin analogues could predict the activity of new, unsynthesized derivatives, thereby guiding the rational design of more potent compounds and prioritizing synthetic efforts. nih.govnih.gov

Metabolic Fate and Biotransformation Studies of 6 O Galloylarbutin in Non Human Biological Systems

In Vitro Metabolic Stability Assessment (e.g., Simulated Gastrointestinal Digestion)

While specific studies on the simulated gastrointestinal digestion of 6-O-Galloylarbutin are not extensively documented, the metabolic fate can be inferred from the behavior of structurally related compounds, such as gallotannins and other phenolic esters. The ester linkage between the galloyl group and the arbutin (B1665170) molecule is susceptible to hydrolysis under the conditions present in the gastrointestinal tract.

In vitro digestion models that simulate the pH changes and enzymatic environment of the stomach and small intestine are used to assess the stability and bioaccessibility of phytochemicals. mdpi.commdpi.com Studies on various phenolic extracts have shown that the total phenolic content and composition can be significantly altered during simulated digestion. mdpi.commdpi.com The acidic conditions of the stomach and the enzymatic milieu of the small intestine, containing various esterases, can lead to the cleavage of ester bonds. nih.gov For gallotannins, the degradation process begins with the enzymatic cleavage of depside and ester bonds to yield gallic acid. nih.gov Therefore, it is anticipated that during in vitro gastrointestinal digestion, this compound would exhibit limited stability, undergoing hydrolysis to release its primary components, arbutin and gallic acid. This biotransformation is a prerequisite for the subsequent absorption and metabolism of the individual molecules.

Identification of Enzymatic Biotransformation Pathways in Non-Human Models (e.g., Gut Microbiota-Mediated Metabolism)

The enzymatic biotransformation of this compound in non-human models is predominantly a two-step process mediated by enzymes produced by the gut microbiota. nih.govnih.gov Since many natural product glycosides and esters are too large or hydrophilic to be absorbed directly, they pass to the colon where they are metabolized by the dense microbial community. nih.govnih.gov

The first critical step is the hydrolysis of the galloyl ester bond. This reaction is catalyzed by the enzyme tannase (B8822749) (tannin acylhydrolase), which is produced by various gut bacteria. nih.govjmbfs.orgredalyc.org Tannase specifically targets the ester linkages in gallotannins and related compounds, liberating gallic acid. nih.govmdpi.com Several bacterial species isolated from animal and human gut environments have been identified as tannase producers. jmbfs.orgredalyc.org

The second step involves the deglycosylation of the arbutin molecule released from the initial hydrolysis. This process is carried out by β-glucosidase enzymes, also of microbial origin, which cleave the β-glycosidic bond in arbutin to yield hydroquinone (B1673460) and glucose. nih.govfrontiersin.org Numerous intestinal bacteria, including species of Bifidobacterium and Lactobacillus, are known to possess β-glucosidase activity. nih.govfrontiersin.org

The following table summarizes the key enzymatic reactions and the microbial genera known to be involved in the biotransformation of this compound's constituent parts.

Metabolic StepSubstrateEnzymeProductsMicrobial Source (Examples)Reference
Step 1: De-esterificationThis compoundTannase (Tannin Acylhydrolase)Arbutin + Gallic AcidLactobacillus, Lachnospiraceae, Citrobacter, Klebsiella nih.govnih.govjmbfs.org
Step 2: DeglycosylationArbutinβ-GlucosidaseHydroquinone + GlucoseBifidobacterium, Bacteroides, Eubacterium nih.govfrontiersin.org
Step 3: DecarboxylationGallic AcidGallate DecarboxylasePyrogallol (B1678534)Lactobacillus nih.govnih.gov

Characterization of Major Metabolites and Their Biological Activities (in non-human contexts)

The biotransformation of this compound by gut microbiota results in the formation of several key metabolites: gallic acid, arbutin, hydroquinone, and pyrogallol. These metabolites are known to possess distinct biological activities, which have been investigated in various non-human experimental models.

Gallic Acid : Released after the initial hydrolysis, gallic acid is a well-studied polyphenol. In non-human models, such as studies involving puppies under environmental stress, dietary gallic acid has been shown to alleviate gut dysfunction, reduce oxidative stress, and modulate the gut microbiota composition, leading to an increase in beneficial bacteria like Lactobacillus. nih.gov It is known to possess antioxidant and anti-inflammatory properties. nih.gov

Arbutin : As an intermediate metabolite, arbutin itself has been studied for its effects on gut health. Research in animal models suggests that arbutin can influence gut development and alter the composition of gut microbiota, notably increasing the abundance of Lactobacillus intestinalis. frontiersin.org

Hydroquinone : This is the aglycone of arbutin, produced upon deglycosylation. While arbutin itself is considered relatively stable, its metabolism to hydroquinone by intestinal bacteria is a critical activation step. nih.gov In in vitro studies using animal cell cultures (splenocytes from mice), hydroquinone produced by bacterial metabolism of arbutin was shown to suppress lymphoproliferative responses, indicating potential immunotoxicity. nih.gov

Pyrogallol : This metabolite is formed from the further transformation of gallic acid via decarboxylation by gut microbes. nih.gov Like gallic acid, pyrogallol is a bioactive compound, and studies suggest it may have anti-carcinogenic properties. nih.gov The microbial production of pyrogallol from dietary tannins and related compounds is a key function of the gut microbiome. nih.gov

The biological effects observed are therefore not attributable to the parent compound, this compound, but rather to the array of metabolites produced through microbial biotransformation in the gut. The table below outlines these major metabolites and their observed activities in non-human contexts.

MetabolitePrecursor(s)Observed Biological Activity (Non-Human Contexts)Reference
Gallic AcidThis compoundAntioxidant, anti-inflammatory, gut microbiota modulation nih.gov
ArbutinThis compoundModulation of gut microbiota and gut development frontiersin.org
HydroquinoneArbutinSuppression of lymphoproliferative response in vitro nih.gov
PyrogallolGallic AcidPotential anti-carcinogenic properties nih.gov

Future Research Directions and Identified Gaps in 6 O Galloylarbutin Investigation

Discovery of Novel Molecular Targets and Complex Signaling Networks

A primary limitation in the current understanding of 6-O-galloylarbutin is the precise identification of its molecular targets and the complex signaling cascades it modulates. While activities like antioxidant and anti-inflammatory effects are known, the specific proteins and pathways through which it exerts these effects are not fully elucidated. ontosight.ai Future research must move beyond phenotypic observations to pinpoint direct molecular interactions. One patent has indicated that extracts of Rhodiola rosea, which can contain this compound, inhibit the aggregation of alpha-synuclein, a key protein in the pathogenesis of neurodegenerative diseases like Parkinson's disease. google.com This suggests a potential, yet unconfirmed, molecular target that warrants dedicated investigation.

To bridge the gap in mechanistic understanding, the integration of advanced "omics" technologies is essential. frontiersin.org These high-throughput methods offer a systemic view of molecular changes within a cell or organism, providing an unbiased platform to discover novel targets and pathways. nih.govnih.gov

Proteomics: This technology allows for the large-scale study of proteins, capturing spatio-temporal dynamics and post-translational modifications. frontiersin.orgfrontlinegenomics.com Applying proteomics to cells or tissues treated with this compound can reveal changes in the abundance and state of thousands of proteins, helping to identify key regulatory hubs and enzymatic targets affected by the compound. humanspecificresearch.orgnih.govrevespcardiol.org

Metabolomics: As a comprehensive analysis of metabolites, metabolomics can map the biochemical perturbations induced by this compound. humanspecificresearch.orgmdpi.com While the compound itself has been identified in the metabolomic profiles of plant extracts like those from Sedum takesimense nih.gov, dedicated studies are needed to see how it alters cellular metabolic pathways, such as glycerophospholipid metabolism or flavonoid biosynthesis. peerj.commdpi.com

By combining proteomics and metabolomics, researchers can construct detailed metabolic networks, correlating changes in protein expression with shifts in metabolite levels to build a comprehensive picture of the compound's mechanism of action. peerj.commdpi.com This integrated approach is a powerful tool for moving from a general understanding of bioactivity to a precise, systems-level elucidation of its function. mdpi.com

Development and Application of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organ-on-a-Chip Platforms)

Much of the existing research on phytochemicals relies on traditional two-dimensional (2D) cell monolayers. However, these models often fail to replicate the complex three-dimensional microenvironment found in vivo. ku.ac.ae This discrepancy can lead to results that are not fully representative of human physiology. nih.gov

Future investigations into this compound should leverage more sophisticated in vitro systems:

3D Cell Cultures: Cultivating cells in three-dimensional structures, such as spheroids or organoids, better mimics native tissue architecture and enhances cell-cell and cell-matrix interactions. elveflow.commdpi.com This approach provides a more accurate environment for assessing the compound's effects on cellular behavior and drug response. elveflow.com

Organs-on-a-Chip (OoC): These microfluidic devices simulate the functions and microenvironments of human organs. nih.govelveflow.com By incorporating living cells, controlled fluid flow, and mechanical forces, OoC platforms can replicate organ-level functions with high fidelity. elveflow.comelveflow.com Using an OoC model, such as a "skin-on-a-chip," would enable real-time monitoring of the effects of this compound in a physiologically relevant context, bridging the gap between simple cell culture and animal studies. nih.govelveflow.com

The adoption of these advanced models is critical for generating more accurate and translatable data on the efficacy and mechanisms of this compound.

Refinement of Preclinical Animal Models for Disease Pathogenesis and Therapeutic Efficacy

Preclinical animal models are indispensable for evaluating the in vivo potential of compounds like this compound. Existing studies have utilized such models to demonstrate its promise. For instance, a topical formulation containing an ethyl acetate (B1210297) fraction of Eugenia hiemalis, rich in 2,6-di-O-galloylarbutin, was shown to protect against UVB-induced skin damage in hairless mice. researchgate.net This was evidenced by the inhibition of inflammatory markers and the preservation of skin structure. researchgate.net In another study, an ointment containing this compound demonstrated an inhibitory effect on tumor growth in a Lewis lung carcinoma xenograft mouse model. nih.gov

While these studies are valuable, future research should focus on refining these models to better predict clinical outcomes. This includes the use of patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse. unibo.it PDX models are known to better simulate the biology of human tumors and are particularly useful for evaluating drug efficacy against resistant cancers. unibo.it Employing such advanced models would provide more robust data on the therapeutic potential of this compound for specific diseases.

Preclinical Model Compound/Fraction Key Findings Reference(s)
Hairless Mice (UVB-induced photodamage)Ethyl acetate fraction from Eugenia hiemalis (containing 2,6-di-O-galloylarbutin)Prevented/attenuated inflammation and oxidative stress; inhibited increased epidermal thickness and collagen destruction. researchgate.net
Lewis Lung Carcinoma Xenograft MiceFei-Liu-Ping Ointment (containing this compound)Exhibited a tumor growth inhibition rate of 39.31%; decreased expression of angiogenesis-related proteins. nih.gov

Table 1: Summary of Selected Preclinical Studies Involving this compound or its Isomers.

Sustainable Production Strategies (e.g., Bioengineering, Plant Cell Culture)

For this compound to be a viable therapeutic or cosmetic agent, a sustainable and consistent supply chain is necessary. Relying on wild harvesting of plants is often unsustainable and can lead to variability in compound concentration. mdpi.comagfundernews.com Modern biotechnology offers promising alternatives.

Plant cell culture is a technology that involves growing plant cells in controlled bioreactors. agfundernews.com This method offers several advantages:

Sustainability: It reduces the need for agricultural land and water and can be powered by renewable energy. agfundernews.commdpi.com

Consistency and Purity: It allows for the controlled production of plant compounds in a sterile environment, free from pesticides and environmental contaminants, ensuring a consistent and pure product regardless of season or geography. agfundernews.com

Higher Yields: By optimizing growth conditions and understanding metabolic pathways, it is possible to achieve concentrations of bioactive compounds that far exceed those found in traditionally grown plants. mdpi.comagfundernews.com

Research has already been initiated to identify plant varieties with high levels of galloylarbutin for potential large-scale production. lac-bac.gc.ca The development of optimized plant cell culture systems or other bioengineering approaches represents a critical future direction to ensure a stable and economical supply of this compound for commercial and clinical use. vttresearch.com

Exploration of Synergistic Effects with Other Phytochemicals or Conventional Agents

Natural products often work in concert, and their combined effect can be greater than the sum of their individual parts. preprints.org This synergy is a crucial area of investigation for this compound. Studies have shown that extracts from Sedum takesimense, which contain this compound and other related gallotannins, exhibit synergistic antibacterial activity. apsnet.orgonline-rpd.org

Key findings include:

Synergy with other phytochemicals: Combinations of different gallotannins isolated from S. takesimense, including 2,6-di-O-galloylarbutin and 4,6-di-O-galloylarbutin, showed synergistic or partially synergistic effects against various plant-pathogenic bacteria. apsnet.orgonline-rpd.org

Synergy with conventional agents: The combination of an active compound from S. takesimense with the antibiotic oxacillin (B1211168) resulted in a potent synergistic effect against methicillin-resistant Staphylococcus aureus (MRSA). jmb.or.krnih.govjmb.or.kr This suggests that this compound or related compounds could be used to restore the efficacy of conventional antibiotics against drug-resistant bacteria.

Future research should systematically explore these synergistic interactions. Investigating the combination of purified this compound with other phytochemicals or standard therapeutic drugs could unveil novel combination therapies for infectious diseases, cancer, or inflammatory conditions. nih.govmdpi.com Understanding the mechanisms behind this synergy is a critical next step. nih.gov

Source/Compound Combination Agent(s) Target Organism Observed Effect Reference(s)
Sedum takesimense gallotannins (incl. 2,6- and 4,6-di-O-galloylarbutin)Other major antibacterial compounds from the same extractRalstonia solanacearum (plant pathogen)Synergistic or partial synergistic effects apsnet.orgonline-rpd.org
Active compound (TOGG) from S. takesimenseOxacillin (β-lactam antibiotic)Methicillin-resistant Staphylococcus aureus (MRSA)High synergistic inhibition of MRSA cell growth jmb.or.krnih.gov

Table 2: Documented Synergistic Effects of Extracts/Compounds from Plants Containing this compound.

Q & A

Basic Research Questions

Q. What methodological parameters should be prioritized when assessing the stability of 6-O-Galloylarbutin under various pH and temperature conditions?

  • Answer: Stability studies should include controlled environmental simulations (e.g., varying pH from 2.0 to 9.0, temperatures from 4°C to 40°C) using standardized buffers. Analytical techniques like HPLC or UV-Vis spectroscopy should monitor degradation kinetics. Include triplicate samples per condition and validate assays with positive/negative controls (e.g., ascorbic acid for oxidative stability). Data should be analyzed using first-order kinetics to calculate half-life .

Q. How should researchers conduct a systematic literature review to identify knowledge gaps in this compound's pharmacological applications?

  • Answer: Use databases like PubMed, SciFinder, and Google Scholar with Boolean operators (e.g., "this compound AND (antioxidant OR pharmacokinetics)"). Limit results to peer-reviewed articles (2010–2025). Screen abstracts for relevance, then categorize findings by biological activity (e.g., anti-inflammatory, tyrosinase inhibition). Use tools like PRISMA flow diagrams to map evidence gaps, such as limited in vivo toxicity data .

Q. What analytical techniques are most reliable for characterizing the purity and structure of synthetic this compound?

  • Answer: Combine NMR (¹H/¹³C, HSQC, HMBC) for structural elucidation, HPLC-DAD for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Validate methods using reference standards and report detection limits. For crystalline samples, X-ray diffraction provides additional conformation .

Q. What are the key considerations when designing an in vitro assay to evaluate this compound's antioxidant activity?

  • Answer: Select assays targeting specific mechanisms: DPPH/ABTS for radical scavenging, FRAP for reducing power. Use a concentration range (e.g., 1–100 µM) and include Trolox or gallic acid as positive controls. Pre-incubate samples to ensure solubility, and measure absorbance/fluorescence in triplicate. Normalize results to solvent blanks and report IC50 values with 95% confidence intervals .

Q. How can researchers optimize extraction protocols for this compound from plant sources?

  • Answer: Test solvents (e.g., methanol, ethanol-water mixtures) and extraction methods (ultrasound-assisted, Soxhlet). Use a factorial design to optimize variables (time, temperature, solvent ratio). Quantify yield via HPLC, and validate efficiency using spiked samples. Report extraction efficiency (%) and purity post-purification (e.g., column chromatography) .

Advanced Research Questions

Q. What statistical approaches are recommended for reconciling contradictory data on this compound's bioavailability across experimental models?

  • Answer: Perform meta-analysis using random-effects models to account for heterogeneity. Stratify data by model type (e.g., Caco-2 cells vs. rodent studies) and assess publication bias via funnel plots. Sensitivity analyses can identify outliers, while subgroup analyses may reveal confounding variables (e.g., formulation differences) .

Q. How can molecular docking studies be optimized to investigate this compound's interactions with tyrosinase or other target enzymes?

  • Answer: Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB ID: e.g., 2Y9X for tyrosinase). Define binding pockets via CASTp, and run 50 docking simulations with Lamarckian algorithms. Validate poses using molecular dynamics (MD) simulations (100 ns) to assess stability. Report binding energies (ΔG) and compare to known inhibitors (e.g., kojic acid) .

Q. What strategies minimize matrix interference when quantifying this compound in complex biological samples?

  • Answer: Employ solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/urine. Validate LC-MS/MS methods using matrix-matched calibration curves and internal standards (e.g., deuterated arbutin). Assess recovery rates (≥80%) and matrix effects via post-column infusion. Report limits of detection (LOD) and quantification (LOQ) .

Q. How can in silico models predict this compound's ADMET properties while ensuring computational validity?

  • Answer: Use SwissADME or ADMETLab2.0 to predict absorption (logP), hepatotoxicity, and CYP450 interactions. Cross-validate predictions with experimental Caco-2 permeability data. Apply QSAR models trained on phenolic glycosides and report applicability domain (AD) indices to confirm reliability .

Q. What experimental designs address conflicting reports on this compound's pro-oxidant effects at high concentrations?

  • Answer: Conduct dose-response studies (1–500 µM) in multiple cell lines (e.g., HepG2, HaCaT) with ROS probes (DCFH-DA). Include N-acetylcysteine controls to confirm oxidative stress mechanisms. Use transcriptomics (RNA-seq) to identify pathways (e.g., Nrf2/Keap1) and validate via qPCR. Triplicate biological replicates and ANOVA with post-hoc tests are critical .

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